molecular formula C12H15N3O2 B11788942 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11788942
M. Wt: 233.27 g/mol
InChI Key: QXXABSMYNKHCRG-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a furan ring, a piperidine moiety, and an oxadiazole ring, which together contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect various biological pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-triazole
  • 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole
  • 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxazole

Uniqueness

5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs. The oxadiazole ring enhances the compound’s stability, reactivity, and potential bioactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H15N3O2/c1-4-13-5-2-9(1)7-11-14-12(17-15-11)10-3-6-16-8-10/h3,6,8-9,13H,1-2,4-5,7H2

InChI Key

QXXABSMYNKHCRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NOC(=N2)C3=COC=C3

Origin of Product

United States

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